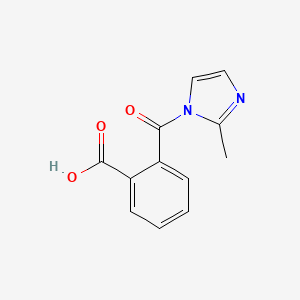

2-(2-Methylimidazole-1-carbonyl)benzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylimidazole-1-carbonyl)benzoic acid involves the formation of the imidazole ring, which is a key structural motif in many functional molecules . One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild reaction conditions . This process can include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: the general principles of imidazole synthesis, such as the use of functional group compatibility and resultant substitution patterns, are likely applied in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methylimidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution . The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted imidazole compounds .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds containing imidazole rings, such as 2-(2-Methylimidazole-1-carbonyl)benzoic acid, exhibit notable antitumor properties. Studies have shown that derivatives of imidazole can surpass traditional chemotherapeutics like cisplatin in inhibiting cancer cell lines such as DLD-1 (colorectal) and MCF-7 (breast) cells. The interaction of these compounds with nuclear DNA suggests potential mechanisms for inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure allows it to interact effectively with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its structure for enhanced activity.

Antimicrobial Properties

Compounds with imidazole structures are often associated with antimicrobial effects. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration into its efficacy against various pathogens.

Potential in Neurological Disorders

Given the biological activity of imidazole derivatives in modulating neurological pathways, there is potential for this compound in treating neurological disorders. Research into its pharmacodynamics could reveal insights into its therapeutic applications.

Material Science Applications

The versatility of this compound extends to material science, where it can serve as a building block for synthesizing complex organic materials. Its ability to form stable complexes with metals may open avenues for developing new materials with unique properties for industrial applications .

Mecanismo De Acción

The mechanism of action of 2-(2-Methylimidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 2-(2-Methylimidazole-1-carbonyl)benzoic acid include other substituted imidazoles, such as 2-methylimidazole and benzimidazole . These compounds share the imidazole ring structure but differ in their substituents and functional groups.

Uniqueness: This compound is unique due to its specific combination of the imidazole ring and the benzoic acid moiety . This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .

Actividad Biológica

2-(2-Methylimidazole-1-carbonyl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzoic acid core substituted with a 2-methylimidazole group. This unique combination enhances its electronic properties and biological interactions. The synthesis of this compound typically involves the acylation of 2-methylimidazole with benzoic acid derivatives under controlled conditions, often utilizing coupling agents to facilitate the reaction.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Compounds containing imidazole rings are frequently studied for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been highlighted in various studies. It is believed to interact with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

- Antioxidant Activity : Some research suggests that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of the imidazole ring allows the compound to interact with enzymes such as COX, potentially inhibiting their activity and thereby reducing inflammation .

- Receptor Modulation : The compound may also influence receptor activity, particularly those involved in pain and inflammation signaling pathways, such as the prostaglandin receptors .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy :

- Anti-inflammatory Activity :

- Oxidative Stress Reduction :

Data Summary Table

Propiedades

IUPAC Name |

2-(2-methylimidazole-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-13-6-7-14(8)11(15)9-4-2-3-5-10(9)12(16)17/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSEDVIXKALDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356995 | |

| Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247088-99-9 | |

| Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.